molecular formula C19H18N2O4 B5812053 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide

Cat. No.: B5812053
M. Wt: 338.4 g/mol
InChI Key: BDORZEWXTRIZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxy group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide typically involves the reaction of isoindoline-1,3-dione with 2-(2-isopropylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could be involved in redox reactions, while the phenoxy group may participate in hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenoxyacetamide
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its hydrophobic interactions and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12(2)13-7-5-6-10-16(13)25-11-17(22)20-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDORZEWXTRIZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.